4-Bromo-5-chloro-1-vinyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
923036-04-8 |
|---|---|
Molecular Formula |
C5H4BrClN2 |
Molecular Weight |
207.45 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-ethenylpyrazole |
InChI |
InChI=1S/C5H4BrClN2/c1-2-9-5(7)4(6)3-8-9/h2-3H,1H2 |
InChI Key |
STTUZNMRNZIMAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C=N1)Br)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Precursor Chemistry for 4 Bromo 5 Chloro 1 Vinyl 1h Pyrazole
Retrosynthetic Analysis and Key Disconnections for the Target Compound
A retrosynthetic analysis of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole reveals several logical disconnections. The most apparent disconnection is the bond between the pyrazole (B372694) nitrogen (N1) and the vinyl group. This suggests that the final step could be the introduction of the vinyl moiety onto a pre-functionalized 4-bromo-5-chloro-1H-pyrazole core.
Further disconnection of the halogen substituents from the pyrazole ring points to a staged halogenation strategy. The C-Br and C-Cl bonds can be disconnected to reveal a 1-vinyl-1H-pyrazole intermediate, which would then require selective halogenation at the C4 and C5 positions. However, controlling regioselectivity in the halogenation of a pre-vinylated pyrazole can be challenging.
A more robust approach involves disconnecting the pyrazole ring itself. This leads back to acyclic precursors, such as 1,3-dicarbonyl compounds or their equivalents, and a hydrazine (B178648) source. In this scenario, the halogenated pyrazole ring is constructed first, followed by the introduction of the vinyl group. This strategy generally offers better control over the regiochemical outcome of the halogenation steps. The key precursors in this more strategic approach would be a halogenated 1,3-difunctional system and a hydrazine derivative, which upon cyclization would yield the 4-bromo-5-chloro-1H-pyrazole.
Synthesis of Halogenated Pyrazole Ring Precursors
The synthesis of the core 4-bromo-5-chloro-1H-pyrazole structure is a critical phase that hinges on two main processes: the formation of the pyrazole ring and the regioselective introduction of the halogen atoms.
The construction of the 1H-pyrazole ring is a well-established transformation in heterocyclic chemistry. The most common and versatile method involves the condensation reaction between a hydrazine derivative and a 1,3-difunctional compound. researchgate.net
One of the primary routes utilizes 1,3-dicarbonyl compounds, which react with hydrazine to form the pyrazole ring through a cyclization-dehydration sequence. mdpi.com Variations of this method employ α,β-unsaturated carbonyl compounds. researchgate.netnih.gov These precursors can react with hydrazines to yield pyrazolines, which can then be oxidized to the corresponding pyrazoles. rsc.org
Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazoalkanes with alkynes. nih.gov This approach allows for the direct formation of the pyrazole ring with a high degree of control over the substitution pattern, depending on the choice of the diazoalkane and alkyne precursors. Multicomponent reactions have also emerged as efficient strategies for the synthesis of highly substituted pyrazoles in a single step from simple starting materials. rsc.org
| Precursor Type | Reaction | Product | Reference |
| 1,3-Dicarbonyl Compound | Condensation with Hydrazine | 1H-Pyrazole | mdpi.com |
| α,β-Unsaturated Carbonyl Compound | Reaction with Hydrazine followed by Oxidation | 1H-Pyrazole | researchgate.netnih.gov |
| Diazoalkane and Alkyne | 1,3-Dipolar Cycloaddition | 1H-Pyrazole | nih.gov |
With the pyrazole ring formed, the next crucial step is the introduction of bromine and chlorine atoms at the C4 and C5 positions with high regioselectivity. The electronic nature of the pyrazole ring generally directs electrophilic substitution to the C4 position. researchgate.net
A variety of reagents and conditions have been developed for the halogenation of pyrazoles. For bromination, common reagents include bromine in various solvents or N-bromosuccinimide (NBS). researchgate.net Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). rsc.org The choice of solvent and reaction conditions can significantly influence the outcome and selectivity of the halogenation reaction. researchgate.netbeilstein-archives.org Electrochemical methods for C-H chlorination and bromination of pyrazoles have also been reported, offering a transition-metal-free alternative. researchgate.net
| Halogenation | Reagent | Reference |
| Bromination | Bromine, N-Bromosuccinimide (NBS) | researchgate.net |
| Chlorination | N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid | rsc.org |
Achieving the desired 4-bromo-5-chloro substitution pattern requires careful control of the reaction sequence and conditions. Direct halogenation of an unsubstituted pyrazole typically occurs at the C4 position first due to its higher electron density. researchgate.net Therefore, a plausible strategy would be to first brominate the pyrazole at the C4 position.
Subsequent chlorination at the C5 position can be more challenging. The presence of an electron-withdrawing bromine atom at C4 deactivates the ring towards further electrophilic substitution. To achieve C5 halogenation, it is often necessary to have a directing or activating group on the pyrazole ring, or to employ more forcing reaction conditions. researchgate.net In some cases, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, which can be a useful strategy to influence the substitution pattern. The introduction of a blocking group at the C4 position can also be employed to direct subsequent functionalization to the C5 position.
Regioselective Halogenation Strategies at C4 and C5 Positions
Introduction of the 1-Vinyl Moiety
The final step in the synthesis of this compound is the introduction of the vinyl group at the N1 position of the pre-halogenated pyrazole. Vinylpyrazoles are valuable building blocks in organic synthesis. nih.gov
A common method for the N-vinylation of pyrazoles is the reaction of the N-H pyrazole with a vinylating agent. One classical approach involves the reaction with acetylene (B1199291) under pressure. researchgate.net A more contemporary and practical method is the reaction of the pyrazole with a vinyl halide, such as vinyl bromide or vinyl acetate, often in the presence of a base and sometimes a transition metal catalyst.
N-Vinylation Methods (e.g., using vinyl halides, acetylene derivatives, vinyl sulfonium (B1226848) salts)
Several established methods for the N-vinylation of azoles can be adapted for the synthesis of this compound.
Reaction with Vinyl Halides and Dihaloalkanes : A common and effective method involves a two-step sequence starting with a 1,2-dihaloalkane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). nih.govresearchgate.net The pyrazole is first N-alkylated to form a 1-(2-haloethyl) intermediate. Subsequent base-mediated elimination of hydrogen halide yields the desired 1-vinylpyrazole. nih.govresearchgate.net Phase transfer catalysis (PTC) is often employed in this process to facilitate the reaction in aqueous media, leading to high yields of 75-90% for various pyrazole derivatives. nih.gov A direct analogue involves the reaction of 3,4,5-tribromopyrazole (B16341) with 1,2-dibromoethane in the presence of triethylamine (B128534) to yield 3,4,5-tribromo-1-vinylpyrazole. researchgate.net
Acetylene Derivatives : Direct vinylation using acetylene gas under high pressure is one of the earliest methods developed for synthesizing vinylpyrazoles. nih.gov However, due to the hazardous nature of acetylene, alternative vinylating agents are preferred. Vinyl acetate, in the presence of a mercuric(II) sulfate (B86663) catalyst, serves as a safer and effective substitute, providing very good yields (70-86%) for the N-vinylation of various pyrazoles. nih.govmdpi.com The reaction is accelerated by electron-withdrawing groups on the pyrazole ring, which increase the acidity of the N-H proton. nih.govmdpi.com
Vinyl Sulfonium Salts : Vinyl sulfonium salts represent another class of reagents that can be used for the N-vinylation of (NH)-heteroarenes, offering an alternative pathway to these valuable compounds. acs.org
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| From Dihaloalkanes | 1,2-dibromoethane, triethylamine; or 1,2-dichloroethane, NaOH, PTC | High yields, uses readily available reagents. | Two-step process (alkylation followed by elimination). | nih.govresearchgate.netresearchgate.net |
| From Acetylene Gas | Acetylene (high pressure), strong base | Direct, atom-economical. | Requires specialized high-pressure equipment; hazardous. | nih.gov |
| From Vinyl Acetate | Vinyl acetate, HgSO₄ catalyst, H₂SO₄ | Safer than acetylene gas, good to excellent yields. | Requires a toxic heavy metal catalyst. | nih.govmdpi.com |
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The choice of base, solvent, temperature, and catalyst can significantly influence the reaction's efficiency and selectivity.
For the widely used two-step vinylation method involving a haloethyl intermediate, the optimization is critical at both stages.
N-alkylation Step : The selection of the base and solvent is crucial. A moderately strong base is required to deprotonate the pyrazole N-H.
Elimination Step : A strong base is typically used to promote the dehydrohalogenation. The use of phase-transfer catalysts like benzyltriethylammonium chloride (BTEAC) can be instrumental, especially in biphasic systems, by facilitating the transport of the pyrazole anion to the organic phase. mdpi.com
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Base | NaOH, t-BuOK | Stronger bases generally favor faster elimination rates. | researchgate.net |
| Solvent | Acetonitrile, Pyridine, Water (with PTC) | Solvent polarity can influence reaction rates and solubility of reagents. | nih.govresearchgate.net |
| Catalyst | Phase Transfer Catalyst (e.g., BTEAC) | Significantly improves reaction efficiency in biphasic systems, leading to higher yields. | mdpi.com |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side products. | researchgate.net |
Advanced Synthetic Approaches and Sustainable Methodologies
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. Advanced techniques like microwave-assisted synthesis and flow chemistry, along with catalyst-free and solvent-free conditions, are being applied to the synthesis of pyrazole derivatives.
Microwave-Assisted and Flow Chemistry Synthesis
Microwave-Assisted (MWA) Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. nih.gov For the synthesis of pyrazoles, cyclocondensation reactions that take several hours under conventional heating can be completed in just 45 to 120 seconds under microwave conditions. This rapid, uniform heating minimizes the formation of side products. This technology is highly applicable to the N-vinylation of 4-bromo-5-chloro-1H-pyrazole, potentially accelerating both the initial N-alkylation and the subsequent elimination step.
Flow Chemistry Synthesis : Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety profiles, and straightforward scalability. mdpi.comnih.govbiotech-spain.com In a flow system, reagents are pumped through a heated reactor coil or chip, allowing for precise control of temperature, pressure, and residence time. galchimia.com This methodology has been successfully applied to the multi-step synthesis of substituted pyrazoles, demonstrating its potential for producing this compound in a safer, more efficient, and scalable manner. mdpi.comgalchimia.com Reaction times can be significantly reduced from hours in batch to mere minutes in flow. mdpi.com
| Methodology | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Batch | Hours to Days | Well-established, simple equipment. | |
| Microwave-Assisted | Seconds to Minutes | Rapid heating, reduced time, often higher yields. | |
| Flow Chemistry | Minutes | Enhanced safety, scalability, precise control, process integration. | mdpi.comnih.gov |
Catalyst-Free and Solvent-Free Reaction Conditions
In line with the principles of green chemistry, synthetic protocols that eliminate the need for catalysts and harmful organic solvents are highly desirable.
Solvent-Free Reactions : The synthesis of pyrazole derivatives can be achieved under solvent-free conditions, for example, by grinding the solid reactants together in a pestle and mortar or by using microwave irradiation without a solvent. jmcs.org.mxasianpubs.orgmdpi.com These methods reduce environmental impact by minimizing waste and avoiding the use of volatile organic compounds.
Catalyst-Free Reactions : Some multi-component reactions for synthesizing highly substituted pyrazoles have been developed to proceed efficiently without a catalyst, often promoted by ultrasound irradiation in green solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net While the N-vinylation of 4-bromo-5-chloro-1H-pyrazole typically requires a base, exploring catalyst-free conditions promoted by alternative energy sources like ultrasound could provide a more sustainable route. researchgate.net
Chemo-Enzymatic or Biocatalytic Approaches (if applicable)
The application of chemo-enzymatic or biocatalytic methods to the synthesis of this compound is a prospective but not yet widely documented field. Biocatalysis offers unparalleled selectivity and operates under mild, environmentally friendly conditions.
While specific enzymes for the direct N-vinylation of this substituted pyrazole have not been reported, one can hypothesize potential strategies based on existing enzymatic capabilities. For instance, a lipase-catalyzed transvinylation reaction using a vinyl ester as the vinyl source could be a plausible, green alternative to chemical methods. Lipases are known to catalyze a wide range of transformations, and their use in kinetic resolutions of related heterocyclic intermediates has been documented. mdpi.com However, the development of a biocatalytic process for this specific target molecule would require significant research, including enzyme screening and protein engineering to achieve desired activity and selectivity.
Advanced Spectroscopic and Crystallographic Investigations of 4 Bromo 5 Chloro 1 Vinyl 1h Pyrazole
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole in solution. Through a suite of one- and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, revealing the precise connectivity and spatial arrangement of atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show strong correlations between the vinyl protons, confirming their geminal and cis/trans relationships. The proton on the pyrazole (B372694) ring (H3) would appear as an isolated singlet, showing no COSY cross-peaks, confirming its separation from the vinyl system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would correlate the vinyl proton signals to their corresponding vinyl carbon signals and the pyrazole H3 signal to the C3 carbon, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. Key expected correlations would include cross-peaks between the vinyl protons and the pyrazole ring's C5 carbon, confirming the N-vinyl linkage. Additionally, correlations from the pyrazole's H3 proton to carbons C4 and C5 would verify the substitution pattern on the heterocyclic ring.
The expected correlations from these multidimensional NMR experiments are summarized in the table below.
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| H3 (pyrazole) | None | C3 | C4, C5 |
| HA (vinyl) | HB, HC | Cvinyl | C5 |
| HB (vinyl) | HA, HC | Cvinyl | C5 |
| HC (vinyl) | HA, HB | Cvinyl | C5 |
Table 1: Predicted multidimensional NMR correlations for this compound.
The bond between the pyrazole N1 atom and the vinyl group possesses a degree of double-bond character due to conjugation between the nitrogen lone pair and the vinyl π-system. This results in hindered rotation and the potential for distinct conformers to exist in solution. The energetic barrier to this rotation can be quantified using Dynamic NMR (DNMR) spectroscopy, often referred to as Variable Temperature NMR (VT-NMR). nih.gov
By recording ¹H NMR spectra at various temperatures, the rate of interchange between conformers can be monitored. At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged singlet at higher temperatures. researchgate.net The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature and the frequency difference between the signals of the distinct conformers. For N-vinylpyrazoles, the conformation of the vinyl group is known to be influenced by substituents on the pyrazole ring. nih.govresearchgate.net
While COSY and HMBC establish through-bond connectivity, Nuclear Overhauser Effect (NOE) spectroscopy reveals through-space proximities between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. This is particularly useful for determining the preferred orientation of the vinyl group relative to the pyrazole ring in solution. nih.gov
Two primary planar conformations are possible due to rotation around the N1-C(vinyl) bond: one where the terminal CH₂ of the vinyl group is syn to the N2 atom of the pyrazole ring, and one where it is anti. An NOE experiment (such as NOESY or ROESY) would be expected to show a cross-peak between the pyrazole H3 proton and the vinyl proton that is spatially closest. The presence and intensity of this correlation would provide definitive evidence for the dominant solution-state conformation, which is governed by steric and electronic effects of the substituents at the C5 (chloro) and C4 (bromo) positions.
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
In the absence of conventional hydrogen bond donors (like N-H), the crystal packing of this compound is expected to be governed by weaker non-covalent interactions. mdpi.com
π-Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions. nih.gov Given the electron-withdrawing nature of the halogen substituents, the pyrazole ring is electron-deficient, which could favor offset face-to-face stacking arrangements to stabilize the crystal lattice. rsc.orgmdpi.com
Other Weak Interactions: Van der Waals forces and weak C-H···N or C-H···π interactions would further contribute to the cohesion of the crystal structure.
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Halogen Bond | C4-Br | N2 (pyrazole) | R-Br···N angle ≈ 180° |
| Halogen Bond | C5-Cl | N2 (pyrazole) | R-Cl···N angle ≈ 180° |
| π-π Stacking | Pyrazole Ring Centroid | Pyrazole Ring Centroid | Interplanar distance ≈ 3.3-3.8 Å |
Table 2: Plausible intermolecular interactions directing the crystal packing of this compound.
Unlike in solution where dynamic exchange may occur, in the solid state the molecule is "frozen" in a single, minimum-energy conformation. X-ray analysis would definitively establish the torsional angle between the plane of the pyrazole ring and the plane of the vinyl group. It is expected that the molecule will adopt a largely planar conformation to maximize electronic conjugation between the ring and the vinyl substituent. The specific orientation (s-cis vs. s-trans) adopted in the crystal will be the one that allows for the most favorable combination of intramolecular sterics and intermolecular packing forces, such as the halogen bonds and π-stacking interactions described above. znaturforsch.com
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Advanced mass spectrometry techniques are indispensable for the structural confirmation and elucidation of fragmentation pathways of novel heterocyclic compounds such as this compound. High-resolution mass spectrometry provides the exact mass of the molecular ion, confirming its elemental composition, while tandem mass spectrometry offers detailed insights into its structural architecture by analyzing the fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the elemental composition is C₅H₄BrClN₂. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a primary diagnostic tool for confirming the presence of these halogens.
The theoretical exact mass of the monoisotopic molecular ion [M]⁺ of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is a fundamental parameter for its unambiguous identification.
Interactive Data Table: Theoretical Exact Mass and Isotopic Abundance
| Isotope Composition | Molecular Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
| ¹²C₅¹H₄⁷⁹Br³⁵Cl¹⁴N₂ | C₅H₄⁷⁹Br³⁵ClN₂ | 205.9249 | 100.00 |
| ¹²C₅¹H₄⁸¹Br³⁵Cl¹⁴N₂ | C₅H₄⁸¹Br³⁵ClN₂ | 207.9229 | 97.28 |
| ¹²C₅¹H₄⁷⁹Br³⁷Cl¹⁴N₂ | C₅H₄⁷⁹Br³⁷ClN₂ | 207.9220 | 32.50 |
| ¹²C₅¹H₄⁸¹Br³⁷Cl¹⁴N₂ | C₅H₄⁸¹Br³⁷ClN₂ | 209.9199 | 31.62 |
Note: The data in this table is calculated based on the known isotopic masses and abundances and represents the expected values in a high-resolution mass spectrum.
Experimental determination of the m/z value of the molecular ion peak via HRMS that matches these theoretical values to within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable information about the molecule's connectivity and stability of its substructures. For this compound, the molecular ion ([C₅H₄BrClN₂]⁺˙) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation of halogenated heterocyclic compounds is often directed by the loss of the halogen atoms and cleavage of the substituent groups.
A plausible fragmentation pathway for this compound would likely involve the following steps:
Loss of the vinyl group: Cleavage of the N-vinyl bond can result in the formation of a pyrazole radical cation and a vinyl radical. This would lead to a fragment ion with the formula [C₃H₂BrClN₂]⁺˙.
Halogen loss: The subsequent fragmentation would likely involve the loss of the bromine or chlorine atoms. Due to the weaker C-Br bond compared to the C-Cl bond, the initial loss of a bromine radical is generally more favorable. This would be followed by the loss of a chlorine radical.
Ring cleavage: Fragmentation of the pyrazole ring itself can occur, often involving the loss of small neutral molecules like HCN or N₂.
Interactive Data Table: Plausible Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
| 205.9249 | [C₃H₂BrClN₂]⁺˙ | C₂H₂ | 4-bromo-5-chloro-1H-pyrazole radical cation |
| 205.9249 | [C₅H₄ClN₂]⁺ | Br˙ | 5-chloro-1-vinyl-1H-pyrazole cation |
| 205.9249 | [C₅H₄BrN₂]⁺ | Cl˙ | 4-bromo-1-vinyl-1H-pyrazole cation |
| [C₃H₂BrClN₂]⁺˙ | [C₃H₂ClN₂]⁺ | Br˙ | 5-chloro-1H-pyrazole cation |
| [C₃H₂BrClN₂]⁺˙ | [C₃H₂BrN₂]⁺ | Cl˙ | 4-bromo-1H-pyrazole cation |
Note: The fragmentation pathways described are based on general principles of mass spectrometry and known fragmentation patterns of similar halogenated and N-substituted heterocyclic compounds.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Bonding
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes.
Characteristic Vibrational Modes of the Vinyl Group and Halogenated Pyrazole Core
The vibrational spectrum of this compound can be conceptually divided into the contributions from the vinyl group and the halogenated pyrazole core.
The Vinyl Group: The vinyl group (-CH=CH₂) gives rise to several characteristic vibrational modes. The C=C stretching vibration is expected to appear in the range of 1650-1620 cm⁻¹. The C-H stretching vibrations of the vinyl group typically occur above 3000 cm⁻¹. Additionally, the out-of-plane C-H bending vibrations (wagging and twisting) are expected in the 1000-800 cm⁻¹ region and are often strong in IR spectra.
The Halogenated Pyrazole Core: The pyrazole ring itself has a set of characteristic ring stretching and bending vibrations. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibration of the pyrazole ring is anticipated around 3100 cm⁻¹. The presence of the electron-withdrawing bromine and chlorine atoms will influence the electronic distribution and bond strengths within the pyrazole ring, causing shifts in the vibrational frequencies compared to unsubstituted pyrazole. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the range of 800-500 cm⁻¹. Specifically, C-Cl stretches are generally found between 850-550 cm⁻¹ and C-Br stretches between 690-515 cm⁻¹. libretexts.org
Interactive Data Table: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | Vinyl Group (=C-H) | 3100-3000 | Medium |
| C-H Stretch | Pyrazole Ring | ~3100 | Medium |
| C=C Stretch | Vinyl Group | 1650-1620 | Medium |
| C=N, C=C Stretch | Pyrazole Ring | 1600-1400 | Medium to Strong |
| C-H Bend (out-of-plane) | Vinyl Group | 1000-800 | Strong (IR) |
| C-Cl Stretch | Chloro-pyrazole | 850-550 | Medium to Strong |
| C-Br Stretch | Bromo-pyrazole | 690-515 | Medium to Strong |
Note: The wavenumbers presented are approximate and based on typical ranges for the specified functional groups. Experimental values may vary due to the specific molecular environment and intermolecular interactions.
Computational Chemistry and Theoretical Mechanistic Insights into 4 Bromo 5 Chloro 1 Vinyl 1h Pyrazole
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. wikipedia.orglibretexts.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies for 4-Bromo-5-chloro-1-vinyl-1H-pyrazole (Illustrative Data)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.58 | Distributed across the pyrazole (B372694) ring and vinyl group; site for nucleophilic attack. |
| HOMO | -7.24 | Primarily located on the pyrazole ring and vinyl π-system; region of electron donation. |
| HOMO-LUMO Gap (ΔE) | 5.66 | Indicates high kinetic stability. |
Note: These values are hypothetical, based on typical DFT calculation results for similar halogenated heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected to be localized on the pyridine-like nitrogen atom (N2) of the pyrazole ring due to its lone pair of electrons. researchgate.net The hydrogen atoms of the vinyl group and the regions around the halogen atoms (due to σ-hole effects) would exhibit positive potential.
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgscm.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. wikipedia.org The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). scm.com For this molecule, calculations would likely show a high f- value on the N2 atom, confirming it as the primary site for electrophilic attack, and high f+ values on the carbon atoms of the pyrazole ring. researchgate.net
Table 2: Predicted Condensed Fukui Function Values for Selected Atoms (Illustrative Data)
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Reactivity Prediction |
| N1 | 0.08 | 0.12 | Low reactivity |
| N2 | 0.05 | 0.35 | Most likely site for electrophilic attack |
| C3 | 0.21 | 0.09 | Potential site for nucleophilic attack |
| C4 | 0.15 | 0.06 | Moderate site for nucleophilic attack |
| C5 | 0.25 | 0.04 | Most likely site for nucleophilic attack |
Note: These values are hypothetical and serve to illustrate the expected reactivity patterns based on general principles of pyrazole chemistry.
The pyrazole ring is an aromatic heterocycle, satisfying Hückel's rules of being cyclic, planar, fully conjugated, and possessing 6 π-electrons. semanticscholar.orgpurkh.com Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.gov
HOMA: This index is based on the geometric structure of the ring, comparing its bond lengths to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. nih.gov
NICS: This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values (e.g., NICS(1)zz < -5 ppm) are indicative of diatropic ring currents, a hallmark of aromaticity. diva-portal.orgmasterorganicchemistry.com
The introduction of bromine and chlorine substituents is not expected to disrupt the aromaticity of the pyrazole ring significantly. While the halogens are deactivating due to their inductive effect, their lone pairs can participate in π-conjugation. Computational analysis would likely yield a HOMA value close to 1 and a significantly negative NICS value, confirming the retention of aromatic character in the halogenated pyrazole ring.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com For this compound, the most significant conformational flexibility comes from the rotation around the N1-C(vinyl) single bond.
A torsional scan, or potential energy surface (PES) scan, can be performed computationally by systematically rotating the vinyl group relative to the pyrazole ring and calculating the energy at each step. This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. nih.gov
For 1-vinylpyrazoles, two primary planar conformers are possible: s-trans and s-cis, defined by the dihedral angle between the vinyl C=C bond and the N1-N2 bond of the ring. Research on substituted 1-vinylpyrazoles has shown that substituents at the C5 position can create steric hindrance that favors one conformer over the other. mdpi.comnih.gov In the case of this compound, the chlorine atom at the C5 position would likely create steric repulsion with the vinyl group in the s-cis conformation, making the s-trans conformer the more stable, lower-energy state. The energy difference between the conformers and the rotational barrier can be quantified from the PES scan.
Table 3: Hypothetical Potential Energy Surface Scan for Vinyl Group Rotation
| Dihedral Angle (C5-N1-Cα=Cβ) | Relative Energy (kcal/mol) | Conformation |
| 0° | 3.5 | Eclipsed (Transition State) |
| ~60° | 1.5 | Skewed |
| 90° | 4.0 | Perpendicular (Transition State) |
| ~120° | 1.8 | Skewed |
| 180° | 0.0 | Staggered (s-trans, Global Minimum) |
Note: This table represents a simplified, illustrative output of a torsional scan, highlighting the expected stability of the s-trans conformer.
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational transition state modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This approach allows for the identification of transition states, intermediates, and the calculation of activation energies, providing deep insights into the feasibility and selectivity of reaction pathways.
Exploration of Proposed Reaction Pathways for Derivatization
For a molecule like this compound, derivatization can be envisioned at several reactive sites: the vinyl group, the pyrazole ring, or through reactions involving the halogen substituents. Computational studies on related vinylpyrazoles and halogenated heterocycles allow for the proposition of several plausible reaction pathways. mdpi.comresearchgate.net
Electrophilic Addition to the Vinyl Group: The vinyl group is susceptible to electrophilic attack. Computational modeling can explore the regioselectivity of this addition (Markovnikov vs. anti-Markovnikov), which is influenced by the electronic effects of the substituted pyrazole ring. The electron-withdrawing nature of the halogenated pyrazole ring is expected to deactivate the vinyl group towards electrophilic attack compared to unsubstituted 1-vinylpyrazole. mdpi.com
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in [2+2] cycloadditions. mdpi.com Theoretical calculations can predict the stereochemistry and regiochemistry of the resulting cycloadducts by modeling the transition states of the approaching reactants.
Nucleophilic Aromatic Substitution: While generally difficult on electron-rich pyrazole rings, the presence of two electron-withdrawing halogens might render the C4 and C5 positions susceptible to nucleophilic attack under certain conditions. Computational modeling can assess the feasibility of such reactions by calculating the activation barriers for the formation of Meisenheimer-like intermediates.
Transition-Metal-Catalyzed Cross-Coupling: The bromo and chloro substituents offer handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT calculations can help in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and predict the relative reactivity of the C-Br versus the C-Cl bond. Generally, the C-Br bond is more reactive in such transformations.
Activation Energies and Reaction Dynamics
The activation energy (Ea) is a critical parameter determining the rate of a chemical reaction. DFT calculations can provide quantitative estimates of activation energies for proposed reaction pathways. wuxiapptec.com For instance, in the alkylation of pyrazoles, DFT has been used to determine the activation energies for reactions at the N1 and N2 positions, revealing how the structure of the alkylating agent can influence selectivity through transition state stabilization. wuxiapptec.com
For this compound, one could computationally compare the activation energies for different derivatization reactions to predict the most likely products under kinetic control. For example, a hypothetical comparison of electrophilic addition to the vinyl group versus a substitution reaction on the ring could be modeled.
Table 1: Illustrative Activation Energies for Competing Pyrazole Alkylation Pathways
| Alkylating Reagent | Alkylation Position | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
| Methyl Bromide | N1 | 6.4 | Favored |
| N2 | 9.4 | Disfavored | |
| N-methyl chloroacetamide | N1 | 18.0 | Disfavored |
| N2 | 15.0 | Favored |
This table is based on data for a different pyrazole system and serves as an example of how computational chemistry can be used to predict reaction outcomes. wuxiapptec.com
Intrinsic Reaction Coordinate (IRC) calculations can further elucidate the reaction mechanism by mapping the entire reaction path from reactants through the transition state to the products, confirming that a calculated transition state indeed connects the desired reactants and products. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as solvent molecules or other solutes. eurasianjournals.commdpi.com
Hydrogen Bonding Networks and Proton Transfer Mechanisms
While this compound itself is not a hydrogen bond donor, the nitrogen atom at position 2 (N2) of the pyrazole ring is a hydrogen bond acceptor. In protic solvents or in the presence of other hydrogen bond donors, this site can participate in the formation of hydrogen bonding networks. MD simulations can be employed to characterize the strength, lifetime, and geometry of these hydrogen bonds.
In the broader context of pyrazole chemistry, proton transfer is a key phenomenon, especially in tautomerizable pyrazoles. mdpi.com For N-substituted pyrazoles like the title compound, intermolecular proton transfer is less relevant, but the basicity of the N2 atom, which can be quantified computationally, will influence its interactions in acidic media. The halogen substituents are known to influence the acidity and basicity of the pyrazole ring. semanticscholar.org
Solvent Effects on Molecular Conformation and Reactivity
The solvent can have a profound impact on the conformation of a molecule and its chemical reactivity. mdpi.com For this compound, the orientation of the vinyl group relative to the pyrazole ring might be influenced by the solvent polarity. Computational studies on other 1-vinylpyrazoles have shown that substituents on the pyrazole ring affect the conformational preferences of the vinyl group. nih.gov
MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the molecule and how solvent molecules interact with different parts of the solute. Furthermore, quantum mechanical calculations can incorporate implicit solvent models to estimate how the solvent environment affects activation energies and reaction thermodynamics. researchgate.net For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reactions. The choice of an appropriate solvent can be critical for achieving desired reaction outcomes, and computational modeling can guide this selection. mdpi.com
Reactivity Profiles and Derivatization Strategies of 4 Bromo 5 Chloro 1 Vinyl 1h Pyrazole
Reactions Involving the Vinyl Moiety
The 1-vinyl group is a key reactive site, participating in polymerization, cycloaddition, and addition reactions. Its electronic properties are influenced by the pyrazole (B372694) ring, distinguishing its reactivity from simple enamines. nih.gov The vinyl group on the pyrazole is stable, and neat vinylpyrazoles show no tendency to polymerize even after extended storage. nih.gov
The vinyl group of 4-bromo-5-chloro-1-vinyl-1H-pyrazole can undergo polymerization to form polyvinylpyrazoles, materials with potential applications in various fields.
Radical Polymerization: Vinylpyrazoles can be polymerized using free-radical initiation, often employing azo initiators. nih.gov The rate and degree of polymerization are highly dependent on the substituents on both the vinyl group and the pyrazole ring. nih.gov For instance, unsubstituted 1-vinylpyrazole can polymerize with explosive force in its neat form, whereas it polymerizes cleanly in a dilute benzene (B151609) solution to yield high molecular weight polymers. nih.gov The presence of substituents on the vinyl group tends to slow down the polymerization process. nih.gov
Controlled Radical Polymerization (CRP) like RAFT: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. ethz.chyoutube.com The RAFT process involves a degenerative chain-transfer mechanism mediated by a thiocarbonylthio compound, known as a RAFT agent. ethz.chyoutube.com While specific studies on the RAFT polymerization of this compound are not detailed in the provided sources, the technique is broadly applicable to a wide range of vinyl monomers. ethz.ch The process typically requires a radical initiator, although initiator-free methods triggered by acid or visible light have also been developed. ethz.chresearchgate.net The choice of RAFT agent is crucial and depends on the reactivity of the monomer. mdpi.com For vinyl esters, xanthates and trithiocarbonates are commonly employed. mdpi.com
Table 1: Overview of Polymerization Methods for Vinyl Monomers
| Polymerization Type | Key Features | Typical Initiators/Agents | Relevance to this compound |
|---|---|---|---|
| Radical Polymerization | Convenient method for producing high molecular weight polymers. nih.gov Control over polymer architecture is limited. | Azo initiators (e.g., AIBN). nih.gov | Feasible, with reaction rate influenced by pyrazole substituents. nih.gov |
| RAFT Polymerization | Provides excellent control over molecular weight, dispersity, and architecture (e.g., block copolymers). youtube.com | RAFT agent (e.g., trithiocarbonate) + Radical Initiator (thermal or photo). ethz.chmdpi.com | Potentially applicable for creating well-defined polymers and copolymers. |
The vinyl group can act as a dienophile or participate in other cycloaddition reactions, offering a pathway to construct cyclic and bicyclic systems.
Diels-Alder Reactions: Vinylpyrazoles are generally reluctant to participate as dienes in Diels-Alder [4+2] cycloadditions because such a reaction would disrupt the aromaticity of the pyrazole ring. nih.gov Consequently, these reactions often require harsh conditions, such as high temperatures (120–140 °C) and pressures (8–10 atm) for extended periods, typically resulting in low to moderate yields. nih.gov The spatial orientation of the vinyl group relative to the N-2 atom of the pyrazole ring does not appear to significantly influence its behavior in these reactions. researchgate.net
[2+2] Cycloaddition Reactions: In reactions with highly activated dienophiles like tetracyanoethylene (B109619) (TCNE) in aprotic solvents, 1-vinylpyrazoles can undergo [2+2] cycloaddition to form 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles. nih.gov The reactivity is substituent-dependent; for example, 4-bromo-1-vinylpyrazole provides only a 2–5% yield of the [2+2] adduct, highlighting its low reactivity in this transformation. nih.gov
Table 2: Cycloaddition Reactivity of Substituted Vinylpyrazoles
| Reaction Type | Reactant | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Diels-Alder [4+2] | Various Dienophiles | General Vinylpyrazoles | High Temperature (120-140°C), High Pressure (8-10 atm) | Low to Moderate | nih.gov |
| [2+2] Cycloaddition | Tetracyanoethylene | 4-Bromo-1-vinylpyrazole | Benzene, Heat | 2-5% | nih.gov |
| [2+2] Cycloaddition | Tetracyanoethylene | 1-Vinylpyrazole | Benzene, Room Temp. | Main Product | nih.gov |
The double bond of the vinyl group is susceptible to electrophilic addition reactions.
Hydrohalogenation: The addition of hydrogen halides (HX) to 1-vinylpyrazoles is temperature-dependent. nih.gov At very low temperatures (–150 °C), protonation occurs at the N-2 position of the pyrazole ring, forming salts. nih.gov However, for less basic pyrazoles like 4-bromo-1-vinylpyrazole, these salts are unstable and decompose rapidly. nih.govmdpi.com At room temperature (20–25 °C), the reaction proceeds via electrophilic addition across the vinyl double bond, following Markovnikov's rule, to yield 1-(1'-haloethyl)pyrazoles. nih.govmdpi.com The reaction of 4-bromo-1-vinylpyrazole with hydrogen bromide (HBr) results in a mixture of products, whereas the addition of hydrogen chloride (HCl) is reported to be more specific. nih.gov
Halogenation: The bromination of 1-vinylpyrazoles in carbon tetrachloride at –20 °C yields a complex mixture of products. nih.gov The main products include the expected 1-(1',2'-dibromo)ethylpyrazole from addition to the vinyl group, as well as the product of electrophilic substitution at the C4 position of the pyrazole ring. nih.gov
Table 3: Addition Reactions of 4-Bromo-1-vinylpyrazole
| Reagent | Conditions | Outcome | Regioselectivity | Reference |
|---|---|---|---|---|
| HCl | 20-25°C | Specific formation of 1-(1'-chloroethyl)-4-bromopyrazole. | Markovnikov | nih.gov |
| HBr | 20-25°C | Formation of a mixture of products. | Markovnikov (predominant) | nih.gov |
| Br₂ | CCl₄, -20°C | Complex mixture, including 1-(1',2'-dibromoethyl)pyrazole. | N/A | nih.gov |
Cross-Coupling Reactions at Halogen Substituents (Bromine and Chlorine)
The C4-bromo and C5-chloro substituents on the pyrazole ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In such reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C4 position under carefully controlled conditions.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls and conjugated systems. libretexts.org
The C4-bromo position of the pyrazole ring is expected to be reactive towards Suzuki-Miyaura coupling. Studies on related substrates, such as 4-bromo-3,5-dinitro-1H-pyrazole, have demonstrated successful coupling with various aryl and heteroaryl boronic acids at the C4 position. rsc.org The reaction typically employs a palladium precatalyst, such as XPhos Pd G2, in the presence of a base. rsc.org For substrates with multiple halogen atoms, selective coupling can often be achieved by exploiting the higher reactivity of the C-Br bond compared to the C-Cl bond. Ligand choice can also be critical in controlling site-selectivity in the coupling of polyhalogenated pyrazoles. lookchem.com
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrazoles
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | rsc.org |
| Various Bromo-azoles | Aryl Boronic Acids | Buchwald Precatalysts (P1 or P2) | K₃PO₄ | Dioxane/H₂O | nih.gov |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Vinyl Boronic Acids | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | nih.gov |
Heck Coupling: The Heck reaction is a palladium-catalyzed method for carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a viable strategy for modifying the pyrazole core at the C4 or C5 position. Ligandless palladium-catalyzed Heck reactions have been successfully performed using pyrazole derivatives, such as coupling 4-ethenyl-pyrazoles with bromo-indoles, demonstrating the compatibility of the pyrazole nucleus with these reaction conditions. researchgate.net It is anticipated that this compound would react selectively at the C4-bromo position with various alkenes to introduce new unsaturated side chains.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for the synthesis of substituted alkynes. The C4-bromo position of the pyrazole is an ideal site for this transformation. Research on the Sonogashira coupling of the structurally similar 4-bromo-5-(trifluoromethyl)-1H-pyrazole has shown that this reaction proceeds effectively. researchgate.net Similarly, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with various terminal alkynes under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N], affording the corresponding 4-alkynyl products in good yields. nih.gov These examples strongly suggest that this compound would undergo selective Sonogashira coupling at the C4-position.
Table 5: Conditions for Heck and Sonogashira Coupling of Bromo-Heterocycles
| Reaction | Substrate Type | Coupling Partner | Typical Catalyst System | Base | Reference |
|---|---|---|---|---|---|
| Heck | Bromo-indole / Ethenyl-pyrazole | Alkene / Aryl Halide | Pd(OAc)₂ (ligandless) | Et₃N | researchgate.net |
| Sonogashira | 4-Bromo-6H-1,2-oxazine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | nih.gov |
| Sonogashira | 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | researchgate.net |
Buchwald-Hartwig Amination and Other C-Heteroatom Couplings (e.g., C-N, C-O, C-S)
The Buchwald-Hartwig amination serves as a powerful tool for the formation of C-N bonds, a crucial transformation in the synthesis of numerous biologically active compounds. While direct studies on this compound are not extensively detailed in the provided search results, the reactivity of similar 4-halopyrazoles provides significant insights. For instance, the palladium-catalyzed C-N cross-coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated. researchgate.netnih.gov These studies reveal that the success of the Buchwald-Hartwig reaction is highly dependent on the nature of the amine and the catalyst system employed.
A study on 4-halo-1H-1-tritylpyrazoles demonstrated that Pd(dba)2-catalyzed C-N coupling reactions with aryl- or alkylamines lacking a β-hydrogen atom proceeded smoothly when using tBuDavePhos as a ligand. nih.gov In this context, 4-bromo-1-tritylpyrazole was found to be a more effective substrate than its 4-iodo or 4-chloro counterparts. nih.gov However, reactions with amines possessing a β-hydrogen atom, such as pyrrolidine (B122466) and allylamine, resulted in low yields, likely due to competing β-elimination from the palladium complex. nih.gov
The choice of ligand and base is critical for optimizing these coupling reactions. For example, in the coupling of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine with phenylmethanamine, the combination of Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 100 °C under microwave irradiation proved to be highly effective. beilstein-journals.org This highlights the importance of screening various ligands, palladium catalysts, and bases to achieve optimal yields and reaction times. beilstein-journals.orgresearchgate.net
Table 1: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles with Various Amines nih.gov
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |
| 2 | Morpholine | 4-(Morpholin-4-yl)-1-trityl-1H-pyrazole | 67 |
| 3 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |
| 4 | Allylamine | 4-(Allylamino)-1-trityl-1H-pyrazole | 6 |
| 5 | Benzylamine | 4-(Benzylamino)-1-trityl-1H-pyrazole | 75 |
| 6 | Aniline | 4-(Phenylamino)-1-trityl-1H-pyrazole | 80 |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgchem-station.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org While the vinyl group at the N-1 position of the pyrazole is not a classical DMG, the nitrogen atoms within the pyrazole ring can influence the regioselectivity of metalation.
In the context of substituted pyrazoles, metalation has been shown to be a viable strategy for introducing substituents at specific positions. For instance, 3,4,5-tribromo-1-vinylpyrazole undergoes regioselective bromine-lithium exchange at the 5-position. nih.govresearchgate.netmdpi.com Subsequent treatment with an electrophile allows for the introduction of a variety of functional groups at this position. nih.govresearchgate.netmdpi.com Further bromine-lithium or bromine-magnesium exchange on the resulting 5-substituted 3,4-dibromo-1-vinylpyrazoles occurs preferentially at the 4-position. nih.govresearchgate.netmdpi.com This sequential metalation provides a route to 3,4,5-trisubstituted pyrazoles. nih.gov
The N-vinyl group is noted to be a stable and versatile protecting group for such bromine-lithium exchange reactions. nih.govmdpi.com The regioselectivity of these exchanges can be influenced by the nature of the metal and the existing substituents on the pyrazole ring. nih.govresearchgate.netmdpi.com Although direct ortho-metalation guided by the vinyl group on this compound is not explicitly described, the principles of directed metalation on other substituted pyrazoles suggest that lithiation would likely occur at the most acidic proton, which is influenced by the electronic effects of the halogen and vinyl substituents.
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the electron distribution within the ring and the nature of its substituents.
The pyrazole nucleus is generally susceptible to electrophilic attack. The regioselectivity of this attack is dictated by the electron density at the different carbon atoms of the ring. Theoretical calculations and experimental observations have shown that the C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. encyclopedia.pubrrbdavc.orgchemicalbook.com This is because the intermediates formed by attack at C-3 or C-5 are highly unstable. rrbdavc.org
Halogenation is a common electrophilic substitution reaction for pyrazoles. beilstein-archives.org For example, the direct halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) proceeds readily at room temperature to afford the corresponding 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org In the case of 1-vinylpyrazoles, bromination in carbon tetrachloride can lead to a mixture of products, including the product of electrophilic substitution at the C-4 position. researchgate.net
The N-vinyl group, on the other hand, can influence the reactivity of the pyrazole ring through both electronic and steric effects. nih.gov Electronically, the vinyl group can participate in conjugation with the pyrazole ring, affecting the electron distribution. The vinyl group itself can also undergo reactions. For example, the reaction of 1-vinylpyrazoles with hydrogen halides can lead to addition at the double bond of the vinyl group. nih.gov It has been observed that in some reactions, even with activating groups at the 3- and 5-positions, electrophilic substitution can occur at the exocyclic double bond of the vinyl group rather than at the activated C-4 position of the pyrazole ring. mdpi.com This indicates that the vinyl group can compete with the pyrazole ring for electrophiles.
Synthesis of Diverse Heterocyclic Systems Incorporating the 4,5-Dihalo-1-vinylpyrazole Core
The 4,5-dihalo-1-vinylpyrazole core is a valuable building block for the synthesis of more complex and diverse heterocyclic systems. The presence of two halogen atoms at adjacent positions provides opportunities for various cyclization and cross-coupling reactions.
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have attracted significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govsemanticscholar.org The synthesis of these fused systems often involves the cyclization of appropriately substituted pyrazole precursors.
A common strategy for the synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclization of a 5-amino-4-cyanopyrazole or a 5-amino-4-carboxamidopyrazole derivative. While direct synthesis from this compound is not detailed, one can envision a synthetic pathway where the chloro and bromo groups are first converted to amino and cyano or carboxamido functionalities, respectively. For instance, a 5-amino-pyrazole derivative can be cyclized with various nitriles to form the pyrimidine (B1678525) ring. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
Applications in Medicinal Chemistry Research and Biological Target Identification Mechanistic Focus
Role of Pyrazole (B372694) and Halogenated Pyrazole Scaffolds in Medicinal Chemistry Design
The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a common structural motif in known drugs and biologically active compounds. globalresearchonline.netbiointerfaceresearch.comias.ac.in This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile framework for the synthesis of molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netbiointerfaceresearch.com The pyrazole core can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to target proteins. mdpi.com
Halogenation of the pyrazole scaffold, as seen in 4-Bromo-5-chloro-1-vinyl-1H-pyrazole, can significantly modulate a compound's physicochemical and pharmacokinetic properties. researchgate.net Halogen atoms, particularly bromine and chlorine, are known to influence:
Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets.
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in amino acid residues of a protein's active site. This can lead to enhanced binding affinity and selectivity for the target. nih.govrsc.org
Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution within the pyrazole ring, influencing its reactivity and interaction with biological targets. researchgate.net
Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (Theoretical and Mechanistic)
While direct SAR studies for this compound are not available, we can infer potential relationships based on studies of analogous compounds. SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.
For halogenated pyrazoles, SAR studies have often revealed that the position and nature of the halogen substituents are critical for activity. researchgate.net For instance, in a series of pyrazole derivatives targeting a particular enzyme, a chlorine atom at one position might be optimal for binding, while a bromine atom at another position could enhance selectivity. The combination of both bromine and chlorine on the pyrazole ring of this compound suggests a potential for specific and high-affinity interactions with a biological target.
The vinyl group at the N1 position is another key feature for SAR exploration. Its size, planarity, and electronic nature would be compared against other substituents at the same position, such as alkyl or aryl groups, to determine its contribution to activity. nih.gov
Pyrazole-based compounds have been successfully developed as inhibitors of various enzymes, including kinases and proteases. nih.govresearchgate.netnih.gov The mechanism of inhibition can be either competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.
For a hypothetical interaction of this compound with an enzyme like a kinase, the pyrazole core could act as a scaffold that positions the bromo and chloro substituents to interact with specific amino acid residues in the ATP-binding pocket. The halogen atoms could form halogen bonds with the backbone carbonyls of the hinge region, a common interaction motif for kinase inhibitors. The vinyl group might occupy a hydrophobic pocket or be involved in van der Waals interactions.
Computational docking studies would be a primary tool to generate hypotheses about the binding mode and inhibitory mechanism of this compound against various enzymes. These in silico models would guide the synthesis of analogs to probe the predicted interactions and elucidate the precise mechanism of action.
Halogenated pyrazoles have also been investigated as ligands for various receptors, including the estrogen receptor. nih.govillinois.edu In such studies, the pyrazole scaffold serves to orient the functional groups in a specific three-dimensional arrangement that is complementary to the receptor's binding site.
For this compound, computational modeling could predict its binding affinity and mode of interaction with different G-protein coupled receptors (GPCRs) or nuclear receptors. These models would highlight potential hydrogen bonds, halogen bonds, and hydrophobic interactions between the ligand and the receptor. nih.gov For example, the bromine and chlorine atoms could form halogen bonds with serine, threonine, or tyrosine residues in the binding pocket, while the vinyl group could interact with a hydrophobic region. rsc.org
In vitro radioligand binding assays could then be used to experimentally determine the binding affinity (Ki) of the compound for the predicted target receptor. Further mechanistic studies, such as functional assays, would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Certain pyrazole derivatives, particularly when complexed with transition metals like copper, have been shown to exhibit DNA cleavage activity. scispace.comnih.govsciepub.comresearchgate.net The mechanism of DNA cleavage can be either hydrolytic or oxidative. Oxidative cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. scispace.comnih.gov
While this compound itself is not expected to be a potent DNA cleaving agent, it could act as a ligand for metal ions that mediate this process. Mechanistic studies to investigate this potential would involve agarose (B213101) gel electrophoresis to monitor the conversion of supercoiled plasmid DNA to its nicked and linear forms in the presence of the compound and a metal cofactor. scispace.comresearchgate.net The use of radical scavengers in these assays could help to elucidate the involvement of ROS in the cleavage mechanism. nih.gov
Pharmacophore Modeling and Virtual Screening Applications for Ligand Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govdovepress.commdpi.comrsc.org A pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) for novel compounds with the potential to be active against a specific biological target. nih.gov
A pharmacophore model for a series of active pyrazole derivatives might include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring.
Hydrogen Bond Donors: If the pyrazole is N-unsubstituted (which is not the case for this compound).
Hydrophobic Features: The pyrazole ring itself and any non-polar substituents.
Halogen Bond Donors: The bromine and chlorine atoms.
The specific arrangement and combination of these features would define the pharmacophore. For this compound, the bromine and chlorine atoms would likely be defined as halogen bond donors or hydrophobic features, and the pyrazole nitrogen atoms as hydrogen bond acceptors. The vinyl group could contribute to a hydrophobic feature.
By generating a pharmacophore model based on a set of known active ligands for a particular target, researchers could then screen for other compounds, including novel pyrazole derivatives, that match the model. This approach can significantly accelerate the identification of new lead compounds for drug development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer and antimicrobial activities. nih.govresearchgate.net The development of robust QSAR models for analogs of this compound can provide a predictive framework to guide the synthesis of novel compounds with enhanced potency and selectivity.
A typical QSAR study on pyrazole derivatives involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. msjonline.org For instance, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed the importance of adjacency distance matrix descriptors in influencing their activity. acs.org Similarly, 3D-QSAR studies on tetrasubstituted pyrazole derivatives as COX-2 inhibitors have highlighted the significance of the spatial arrangement of substituents. msjonline.orgresearchgate.net
For a series of analogs based on the this compound scaffold, a hypothetical QSAR model could be developed to predict their inhibitory activity against a specific biological target. The table below illustrates the type of data that would be used in such a study, correlating molecular descriptors with biological activity.
| Compound ID | R1-substituent | R2-substituent | Molecular Weight ( g/mol ) | LogP | pIC50 |
| 1 | -H | -H | 225.46 | 2.8 | 6.2 |
| 2 | -CH3 | -H | 239.49 | 3.1 | 6.5 |
| 3 | -H | -OCH3 | 255.49 | 2.7 | 6.8 |
| 4 | -F | -H | 243.45 | 2.9 | 6.4 |
| 5 | -H | -NH2 | 240.49 | 2.3 | 7.1 |
This table presents hypothetical data for illustrative purposes.
The resulting QSAR equation would provide a mathematical model to predict the biological activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.
Design and Synthesis of Analogs for Lead Optimization (Scaffold Modification)
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its pharmacological properties. The this compound scaffold offers several positions for modification to enhance its biological activity, selectivity, and pharmacokinetic profile. The design and synthesis of analogs are guided by Structure-Activity Relationship (SAR) studies, which systematically evaluate the impact of structural changes on the compound's performance. researchgate.net
Bioisosteric replacement is a common strategy in lead optimization where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's characteristics. acs.orgnih.gov For instance, the bromine and chlorine atoms on the pyrazole ring could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule. Similarly, the vinyl group at the N1 position could be replaced with other small alkyl or cyclic moieties to explore the steric requirements of the binding pocket.
The following table illustrates a potential lead optimization strategy for the this compound scaffold, showcasing various modifications and their hypothetical impact on bioactivity.
| Compound ID | Modification from Lead | Rationale | Predicted Outcome |
| Lead | This compound | - | Baseline Activity |
| Analog 1 | Replace -Br at C4 with -CF3 | Enhance metabolic stability and lipophilicity | Improved potency |
| Analog 2 | Replace -Cl at C5 with -F | Improve binding affinity through halogen bonding | Increased selectivity |
| Analog 3 | Replace -vinyl at N1 with -cyclopropyl | Introduce conformational rigidity | Enhanced target engagement |
| Analog 4 | Bioisosteric replacement of pyrazole with isoxazole | Modulate ADME properties | Improved oral bioavailability |
This table presents hypothetical data for illustrative purposes.
The synthesis of such analogs would typically involve multi-step reaction sequences, starting from appropriately substituted pyrazole precursors. nih.gov The biological evaluation of these synthesized analogs would then feed back into the design cycle for further optimization.
Strategic Functionalization to Modulate Bioactivity and Selectivity
The C4-bromo and C5-chloro positions are particularly amenable to functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at the C4 position, leveraging the reactivity of the C-Br bond. This could include the introduction of aryl, heteroaryl, or alkyl groups to explore new binding interactions within the target protein.
Furthermore, the vinyl group at the N1 position can be a handle for further chemical transformations. For example, it could undergo addition reactions to introduce new functional groups that could interact with specific residues in the target's active site. The strategic placement of polar groups, such as hydroxyl or amino groups, could introduce favorable hydrogen bonding interactions, potentially leading to a significant increase in potency and selectivity.
The following table outlines some strategic functionalization approaches for the this compound scaffold and their intended effects on bioactivity.
| Position of Functionalization | Functional Group Introduced | Synthetic Strategy | Intended Effect on Bioactivity |
| C4 | Phenyl group | Suzuki Coupling | Explore pi-pi stacking interactions |
| C5 | Amine group | Nucleophilic Aromatic Substitution | Introduce hydrogen bond donor/acceptor |
| N1-vinyl | Hydroxyl group (via hydroboration-oxidation) | Hydroboration-Oxidation | Enhance solubility and introduce H-bonding |
| C3 | Carboxylic acid group (via lithiation and carboxylation) | Directed ortho-metalation | Introduce a key binding motif for specific targets |
This table presents hypothetical data for illustrative purposes.
Through such strategic functionalization, the this compound scaffold can be systematically elaborated to generate a library of analogs with diverse pharmacological profiles, ultimately leading to the identification of optimized drug candidates.
Integration into Advanced Materials Science and Polymer Systems
Polymerization Kinetics and Thermodynamics of Vinylpyrazole Monomers
The study of polymerization kinetics and thermodynamics provides fundamental insights into the transformation of monomers into polymeric chains. For vinylpyrazole monomers, these parameters are significantly influenced by the nature and position of substituents on the pyrazole (B372694) ring.
Homopolymerization and Copolymerization Studies
The homopolymerization of vinylpyrazoles can be initiated through various methods, including free-radical polymerization using azo initiators. nih.gov The rate and extent of polymerization are highly dependent on the substituents on both the vinyl group and the pyrazole ring. nih.gov For instance, unsubstituted 1-vinylpyrazole can polymerize with considerable vigor, while increased substitution tends to slow down the reaction. nih.gov In the case of 4-bromo-1-vinylpyrazole, its reactivity in other addition reactions, such as [2+2] cycloadditions, has been observed to be low. nih.gov
Copolymerization of vinyl monomers, including halogenated acrylates, with monomers like styrene (B11656) has been successfully carried out using radical initiation. researchgate.net This suggests a potential pathway for incorporating 4-Bromo-5-chloro-1-vinyl-1H-pyrazole into copolymers. The composition of the resulting copolymer would be dependent on the reactivity ratios of the comonomers.
Effect of Halogenation on Polymer Properties and Polymerization Parameters
Synthesis of Functional Polymers and Copolymers
The unique structural features of this compound, namely the polymerizable vinyl group and the reactive halogen substituents, offer potential for its inclusion in a variety of functional polymers and copolymers.
Incorporation into Block Copolymers and Graft Copolymers
The synthesis of block copolymers often involves controlled polymerization techniques. While specific examples involving this compound are not documented, the general methodologies for creating block copolymers with vinyl monomers are well-established. These methods could potentially be adapted for this specific monomer, allowing for the creation of novel materials with tailored properties.
Graft copolymers can be synthesized through three primary approaches: "grafting to," "grafting from," and "grafting through." The "grafting from" approach, where polymerization is initiated from a backbone polymer, could be a viable strategy. For instance, a polymer backbone could be functionalized with initiating sites, from which the polymerization of this compound could proceed.
Post-Polymerization Modification Strategies Utilizing Halogen and Vinyl Reactivity
The presence of both a vinyl group and halogen atoms on the this compound monomer unit within a polymer chain presents a rich platform for post-polymerization modification. The unreacted vinyl groups along the polymer backbone could be targeted for various chemical transformations. Thiol-ene "click" chemistry, for example, is a highly efficient method for the functionalization of polymers containing pendant vinyl groups. wiley-vch.deresearchgate.net
Furthermore, the bromine and chlorine atoms on the pyrazole ring offer handles for nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups onto the polymer, thereby tuning its properties for specific applications. For instance, the chlorine atoms in polyvinyl chloride have been successfully substituted by various nucleophiles, including sodium salts of pyrazoles. researchgate.net This precedent suggests that the halogen atoms on the poly(this compound) backbone could be similarly functionalized.
Applications in Responsive Materials and Smart Polymers
Smart polymers are materials that exhibit significant changes in their properties in response to external stimuli such as temperature, pH, or light. mdpi.com The incorporation of functional groups that can respond to these stimuli is key to the design of such materials.
While there is no direct research on the use of this compound in responsive materials, the pyrazole moiety itself is a versatile scaffold in medicinal chemistry and materials science. researchgate.net The potential for post-polymerization modification of a polymer derived from this monomer opens up avenues for introducing stimuli-responsive functionalities. For example, by substituting the halogen atoms with appropriate functional groups, it might be possible to create polymers that respond to changes in pH or can chelate metal ions. The development of such materials from this novel, halogenated vinylpyrazole monomer represents an unexplored but potentially fruitful area of research.
Design of Materials with Tunable Optical or Electronic Properties (e.g., fluorescent derivatives)
Pyrazole derivatives are recognized for their remarkable photophysical properties and are increasingly used in the development of fluorescent probes and materials. nih.govnih.gov These compounds can form the core of fluorophores used in bioimaging and chemosensors due to their synthetic versatility and favorable electronic characteristics. nih.gov The incorporation of a pyrazole scaffold into larger systems allows for the design of materials with tailored optical and electronic behaviors.
The structure of this compound is well-suited for creating such materials. The vinyl group allows the molecule to act as a monomer, leading to the formation of polymers with pendant pyrazole units. This polymeric structure can enhance fluorescence through controlled aggregation and energy transfer effects. The halogen atoms (bromine and chlorine) are electron-withdrawing, which can significantly influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This substitution can lead to shifts in absorption and emission spectra, potentially tuning the fluorescence color and quantum yield. For instance, novel pyrazoline and pyrazole sensors have been synthesized that exhibit "turn-off" fluorescence responses for the detection of iron ions in aqueous environments. rsc.org By strategically modifying the pyrazole core, it is possible to design fluorescent materials that respond to specific analytes or environmental changes.
Table 1: Examples of Pyrazole-Based Fluorescent Sensors and Their Properties
| Compound/Sensor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Polycyclic Pyrazoline 2 | Fe³⁺ | "Turn-off" Fluorescence | 2.12 µM | rsc.org |
| Polycyclic Pyrazole 7 | Fe³⁺ | "Turn-off" Fluorescence | 3.41 µM | rsc.org |
| Pyrazole-based probe 5 | Cu²⁺ / CN⁻ | Complexation | 0.324 µM for CN⁻ | nih.gov |
Sensor Applications Based on Polymer-Bound Pyrazole Moieties
The nitrogen atoms within the pyrazole ring are excellent chelating agents for metal ions, making pyrazole derivatives ideal candidates for use in chemical sensors. nih.gov When these pyrazole moieties are bound to a polymer backbone, they can form robust and reusable sensor materials for detecting heavy metals and other environmental pollutants. nih.govsemanticscholar.org The polymer matrix provides mechanical stability and can prevent the leaching of the sensing molecule.
This compound can be polymerized via its vinyl group to create a platform for such sensors. The resulting polymer would feature pendant pyrazole units capable of binding to target ions. The selectivity and sensitivity of the sensor can be tuned by the specific substituents on the pyrazole ring. The presence of bromine and chlorine atoms may influence the binding affinity of the pyrazole's nitrogen atoms for specific metal ions, potentially enhancing selectivity. The complexation of a pyrazole-based ligand with a metal ion like Cu²⁺ can lead to a distinct color change, enabling simple colorimetric detection. semanticscholar.orgchemrxiv.org Such polymer-bound sensors could be deployed in various applications, from environmental monitoring to industrial process control.
Proton Conducting Membranes
In the quest for advanced energy technologies, particularly for proton exchange membrane fuel cells (PEMFCs), there is significant interest in developing materials that can conduct protons under anhydrous (water-free) conditions and at elevated temperatures. mdpi.com Pyrazole and other nitrogen-containing heterocycles are known to be excellent proton facilitators. nih.gov They can transport protons through a non-vehicular "Grotthuss mechanism," which involves proton hopping between adjacent heterocyclic molecules within a hydrogen-bonded network. mdpi.comresearchgate.net This mechanism is crucial for developing membranes that can operate above 100°C, overcoming a key limitation of traditional water-dependent Nafion membranes. mdpi.com
The polymerization of this compound offers a direct route to synthesizing a polymer electrolyte membrane. The pyrazole rings tethered to the polymer chain can form hydrogen-bonded pathways for proton transport. Molecular dynamics simulations of similar systems, such as pyrazole-doped poly(vinylphosphonic acid), have shown that proton hopping occurs between pyrazole molecules, creating a network for proton conduction. mdpi.comresearchgate.net The proton conductivity in such systems increases with temperature. repec.org The electronegative halogen atoms on the pyrazole ring could potentially influence the acidity of the N-H proton (if present in a tautomeric form or through protonation), which may impact the efficiency of the proton hopping process. Doping Nafion membranes with pyrazole-based compounds has been shown to enhance proton conductivity, suggesting a promising avenue for creating new composite membranes for PEMFCs. repec.org
Table 2: Proton Conductivity in Pyrazole-Containing Systems
| Membrane System | Condition | Proton Conductivity | Reference |
|---|---|---|---|
| Pyrazole-doped Nafion | 60°C, 80% RH | Up to 94 mS cm⁻¹ | repec.org |
| Anhydrous Pyrazole Doped Poly(Vinylphosphonic Acid) | 423 K (150°C) | 1.06 × 10⁻³ S cm⁻¹ (simulated) | mdpi.comresearchgate.net |
Development of Pyrazole-Containing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The ability to tailor the organic linker is a key feature of MOF chemistry, allowing for the design of materials with specific properties for applications in gas storage, separation, and catalysis. digitellinc.comrsc.org
Ligand Design for MOF/COF Synthesis
Pyrazole derivatives are widely employed as organic linkers in the synthesis of MOFs. researchgate.net The nitrogen atoms of the pyrazole ring readily coordinate with metal centers, forming stable, porous frameworks. rsc.orgmdpi.com Bifunctional ligands containing both pyrazole and carboxylate groups are particularly effective in constructing robust, water-stable MOFs. researchgate.net In these structures, the carboxylate groups typically bind to the metal centers, leaving the pyrazole moieties free to interact with guest molecules within the pores. researchgate.net
While this compound itself might not be a typical linker due to the lack of a second coordinating group like a carboxylic acid, it could be functionalized for this purpose. Alternatively, it could be used as a modulator in MOF synthesis or as a component in a composite material. The vinyl group also opens up the possibility of post-synthetic modification, where the MOF, once formed, could be polymerized to create a hybrid material with enhanced stability or new functionalities. The halogen substituents on the pyrazole ring would line the pores of the resulting MOF, influencing its chemical environment and interaction with adsorbed molecules.
Porosity and Gas Adsorption Characteristics
The porosity and gas adsorption properties of MOFs are directly dictated by the structure of the organic linkers. rsc.org Pyrazole-based MOFs have demonstrated significant promise for the selective capture of various gases. rsc.orgdtu.dk For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have shown selective uptake of acetylene (B1199291) over methane (B114726) and CO₂, as well as propylene (B89431) over propane. rsc.org The pyrazole moieties lining the pores, along with unsaturated metal sites, create strong binding sites for specific gas molecules. rsc.org
Should this compound be incorporated as a ligand into a MOF structure, the bromo- and chloro- groups would functionalize the pore walls. These polarizable halogen atoms could enhance the framework's affinity for certain molecules, such as formaldehyde (B43269) or other volatile organic compounds (VOCs), through dipole-dipole or other weak interactions. Studies on pyrazole-dicarboxylate MOFs have revealed their superior properties for formaldehyde removal from the air, underscoring the potential of pyrazole-functionalized pores for gas capture applications. researchgate.netdtu.dk
Table 3: Gas/Vapor Adsorption in Pyrazole-Based MOFs
| MOF Material | Adsorbate | Key Finding | Reference |
|---|---|---|---|
| [M(H₂mdp)(Ni(CN)₄)] (M=Co, Fe) | Acetylene, Propylene, Xenon | Selective uptake over other gases | rsc.org |
| Al-3.5-PDA (MOF-303) | Formaldehyde | High saturation adsorption capacity (5 mmol g⁻¹) | researchgate.netdtu.dk |
Catalytic Applications and Ligand Design Incorporating 4 Bromo 5 Chloro 1 Vinyl 1h Pyrazole
Design and Synthesis of Metal Complexes Featuring the Pyrazole (B372694) Ligand
Coordination Chemistry and Ligand Binding Modes
There is no specific information available in the scientific literature regarding the coordination chemistry and ligand binding modes of metal complexes featuring 4-Bromo-5-chloro-1-vinyl-1H-pyrazole. While the coordination chemistry of pyrazole-based ligands is a broad and well-studied field, with pyrazoles known to coordinate to metal centers through their nitrogen atoms in various modes (monodentate, bidentate, bridging), the specific coordination behavior of this highly substituted vinylpyrazole has not been documented. The electronic effects of the bromo, chloro, and vinyl substituents would likely influence its coordination properties, but experimental data is lacking.
Spectroscopic and Structural Characterization of Metal Complexes
No studies have been published detailing the spectroscopic (e.g., NMR, IR, UV-Vis) or structural (e.g., X-ray crystallography) characterization of metal complexes containing the this compound ligand.
Homogeneous and Heterogeneous Catalysis Using Pyrazole-Derived Ligands
Cross-Coupling Catalysis (e.g., C-H activation mediated by pyrazole ligands)
There are no documented examples of this compound being used as a ligand in homogeneous or heterogeneous cross-coupling catalysis, including C-H activation reactions. While pyrazole-containing ligands have been successfully employed in various cross-coupling reactions, the specific catalytic activity of complexes derived from this particular pyrazole remains unexplored.
Asymmetric Catalysis (if chiral derivatives or applications are explored)
The scientific literature contains no information on the synthesis of chiral derivatives of this compound or their application in asymmetric catalysis. The development of chiral ligands is a significant area of research, but it has not yet been extended to this specific pyrazole scaffold.
Mechanistic Investigations of Catalytic Cycles
In the absence of any reported catalytic applications for this compound, there have been no mechanistic investigations of catalytic cycles involving this compound as a ligand.
Role of the Ligand in Stabilizing Intermediates and Transition States
There is no published research that discusses the use of this compound as a ligand and its subsequent role in the stabilization of intermediates or transition states in any catalytic cycle. General principles of ligand chemistry suggest that the electronic properties of the bromo and chloro substituents, as well as the vinyl group, would influence the electron density on the pyrazole ring and its coordination to a metal center. However, without experimental or computational studies, any discussion would be purely speculative.
Turnover Frequencies and Selectivity Studies
No studies reporting the turnover frequencies (TOFs), turnover numbers (TONs), or selectivity (such as enantioselectivity or regioselectivity) of catalytic systems employing this compound as a ligand have been identified. Consequently, no data tables or detailed research findings on this subject can be provided.
Concluding Remarks and Future Research Perspectives for 4 Bromo 5 Chloro 1 Vinyl 1h Pyrazole
Synthesis of Novel Analogs with Enhanced Functionality and Tunable Reactivity
A primary area of future research involves the strategic synthesis of novel analogs to modulate the compound's physicochemical properties. The vinyl group, along with the bromo and chloro substituents, serve as key modification points. Research efforts could be directed towards:
Selective Cross-Coupling Reactions: The C-Br bond can be selectively targeted for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) while leaving the more robust C-Cl bond intact. This would allow for the introduction of a wide array of functional groups, such as aryl, alkyl, or alkynyl moieties, at the 4-position. Subsequent functionalization at the 5-position could then be explored under more forcing conditions.
Modification of the Vinyl Group: The reactivity of the N-vinyl group can be exploited to create analogs. nih.gov For instance, epoxidation followed by ring-opening could introduce hydroxyl and other functional groups. Alternatively, Heck-type reactions could extend the conjugation of the vinyl system.
Halogen-Lithium Exchange: Regioselective bromine-lithium exchange, a known strategy for other brominated vinylpyrazoles, could be explored to introduce a variety of electrophiles at the 4-position, generating a library of derivatives with tailored electronic properties. mdpi.com
These modifications would allow for the fine-tuning of properties such as solubility, thermal stability, and electronic characteristics (e.g., HOMO/LUMO levels), which are critical for applications in materials science.
Table 1: Potential Analogs of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole and Their Functional Enhancements
| Modification Site | Synthetic Strategy | Introduced Group (Example) | Potential Functional Enhancement |
|---|---|---|---|
| C4-Br | Suzuki Coupling | Phenyl, Thienyl | Extended π-conjugation for optoelectronic applications. |
| C4-Br | Sonogashira Coupling | Trimethylsilylacetylene | Alkynyl handle for click chemistry or further coupling. mdpi.com |
| C5-Cl | Buchwald-Hartwig Amination | Carbazole, Phenothiazine | Introduction of hole-transporting moieties for OLEDs. |
| N-Vinyl | Radical Polymerization | - | Formation of functional polymers for coatings or electronic devices. researchgate.net |
| N-Vinyl | [2+2] Cycloaddition | Tetracyanoethylene (B109619) | Creation of cyclobutane-fused pyrazoles with unique electronic properties. mdpi.com |
Exploration of Unconventional Reactivity Pathways and Cascade Reactions
Beyond simple functionalization, future work should investigate novel and complex transformations. The multifunctionality of this compound is ideal for designing cascade reactions that can rapidly build molecular complexity from a simple starting material.
Prospective research directions include:
Intramolecular Cyclizations: A cross-coupling reaction at the C4-position could be used to introduce a substituent that can subsequently undergo an intramolecular reaction with the N-vinyl group. For example, installing a 2-aminophenyl group could lead to a subsequent cyclization to form novel fused heterocyclic systems.
Diels-Alder and Other Pericyclic Reactions: The N-vinyl group can act as a dienophile in Diels-Alder reactions. Exploring its reactivity with various dienes could provide access to complex polycyclic structures incorporating the pyrazole (B372694) moiety.
Dual-Functionalization Cascades: A one-pot reaction sequence could involve, for instance, an initial Sonogashira coupling at the C4-Br position, followed by an in-situ desilylation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a strategy proven effective for other bromo-pyrazoles. mdpi.com This would attach a triazole ring, a valuable pharmacophore and functional group, in a single efficient process.
Integration into Emerging Interdisciplinary Fields (e.g., Bioelectronics, Quantum Computing, etc.)
The unique electronic and structural features of pyrazole derivatives suggest significant potential for their application in cutting-edge, interdisciplinary fields. nih.gov Future research should aim to integrate analogs of this compound into advanced materials and systems.
Bioelectronics: The pyrazole core is an interesting scaffold for organic semiconductors. nih.gov The vinyl group allows for polymerization, which could be used to create conductive polymers for biosensors or organic thin-film transistors (OTFTs). The halogen atoms can be used to tune the electronic energy levels to match electrode work functions and to promote intermolecular interactions that influence charge transport.
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are known to exhibit electroluminescence. nih.gov By using the halogenated positions to attach known electron-transporting or hole-transporting moieties via cross-coupling, novel emitters or host materials for OLEDs could be developed.
Quantum Computing: While highly speculative, the design of molecular qubits is an area of intense interest. The rigid, planar structure of the pyrazole ring and the ability to precisely place atoms with different nuclear spins (like bromine) or to coordinate metal ions could be explored in the de novo design of molecules with specific quantum properties suitable for use as molecular spin qubits.
Advanced Computational Methodologies for Predictive Design and De Novo Compound Generation
To accelerate the discovery of novel analogs with desired properties, advanced computational techniques should be heavily utilized. eurasianjournals.com
Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the outcomes of reactions, rationalize regioselectivity, and calculate the electronic properties (HOMO/LUMO energies, band gaps) of virtual libraries of analogs before their synthesis. nih.govresearchgate.net This can guide experimental efforts toward the most promising candidates.
Molecular Dynamics (MD) Simulations: For materials applications, MD simulations can provide insight into the solid-state packing of pyrazole-based molecules and polymers, which is crucial for understanding charge transport properties. researchgate.net
De Novo Design and Machine Learning: As more data on pyrazole derivatives are generated, machine learning models can be trained to predict the properties of new, unsynthesized compounds. Generative models could even be used for the de novo design of pyrazole analogs with optimized properties for specific applications, such as a target emission wavelength for an OLED or optimal binding affinity for a biological target. eurasianjournals.com
Table 2: Advanced Computational Methods for Pyrazole Derivative Research
| Computational Method | Application for this compound Analogs | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction transition states, and spectroscopic properties. researchgate.net | Prediction of reactivity, optical properties, and NMR/IR spectra. |
| Molecular Dynamics (MD) | Simulation of bulk material properties and conformational analysis. eurasianjournals.com | Insight into crystal packing, polymer morphology, and stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with observed properties (e.g., electronic, biological). | Predictive models to guide the design of new analogs with enhanced features. |
| Machine Learning / AI | De novo design and high-throughput virtual screening. eurasianjournals.com | Identification of novel pyrazole scaffolds with optimized, target-specific properties. |
Sustainable and Scalable Synthetic Approaches for Potential Industrial Relevance
For any potential industrial application, the development of sustainable and scalable synthetic routes is paramount. Future research should move away from classical, multi-step syntheses that may use hazardous reagents or generate significant waste.
Key areas for improvement include:
Green Catalysis: Replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic alternatives, such as iron, is a key goal in sustainable chemistry. Iron-catalyzed multicomponent reactions have already been successfully used for pyrazole synthesis. rsc.orgrsc.org
Atom Economy: The use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, should be explored. nih.gov This maximizes atom economy and reduces the number of purification steps.
Alternative Solvents and Conditions: Research into using water as a reaction solvent, or developing solvent-free reaction conditions, would significantly improve the environmental footprint of the synthesis. tandfonline.com
Flow Chemistry: For scalability, transitioning from batch processing to continuous flow chemistry should be investigated. Flow reactors can offer improved safety, better reaction control, higher yields, and easier scale-up for industrial production.
By focusing on these green and scalable methodologies, the path from laboratory-scale discovery to real-world application for derivatives of this compound can be made more efficient and environmentally responsible.
Q & A
Q. What are the common synthetic routes for 4-Bromo-5-chloro-1-vinyl-1H-pyrazole, and what experimental parameters are critical for optimizing yield?
The synthesis of halogenated pyrazoles often involves cyclization or functionalization strategies. For this compound, key steps may include:
- Vinylation : Introducing the vinyl group via palladium-catalyzed coupling (e.g., Heck reaction) or nucleophilic substitution on pre-functionalized pyrazole intermediates .
- Halogenation : Sequential bromination and chlorination, using agents like N-bromosuccinimide (NBS) or POCl₃, under controlled temperatures (0–25°C) to avoid over-halogenation .
- Cyclization : Clauson-Kaas or Vilsmeier-Haack reactions to form the pyrazole core, followed by substituent addition .
Critical Parameters : - Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity in halogenation and coupling steps .
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) for efficient vinyl group incorporation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the product from byproducts like dehalogenated derivatives .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
- ¹H NMR :
- ¹³C NMR :
- IR :
- TLC : Use silica plates with UV visualization; target compound Rf ~0.5 in hexane/EtOAc (3:1) .
- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) matching theoretical m/z .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of halogenation in this compound synthesis?
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., vinyl) direct electrophilic halogenation to the most electron-rich positions. For example, bromination at C4 is favored due to resonance stabilization from the vinyl group .
- Steric Hindrance : Bulky substituents at C1 (vinyl) can block halogenation at adjacent positions, promoting selectivity at C5 for chlorine .
- Reagent Choice : NBS preferentially brominates aromatic rings, while POCl₃ targets activated pyrazole nitrogens for chlorination .
Validation : Computational DFT studies can predict reactive sites, corroborated by experimental NMR/X-ray data .
Q. How can researchers address discrepancies in biological activity data for pyrazole derivatives with similar substituents?
Contradictions in bioactivity (e.g., antifungal vs. inactive) may arise from:
- Structural Subtleties : Minor differences in substituent orientation (e.g., vinyl vs. benzyl groups) alter binding affinity. X-ray crystallography of target-ligand complexes can resolve this .
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect activity. Standardize protocols using controls like fluconazole for antifungal studies .
- Metabolic Stability : Rapid degradation of the vinyl group in vivo may reduce efficacy. Stability assays (e.g., microsomal incubation) are critical .
Q. What strategies are effective for modifying the vinyl group in this compound to study structure-activity relationships?
- Cross-Coupling : Replace vinyl with aryl/heteroaryl groups via Suzuki-Miyaura reactions (Pd catalyst, aryl boronic acids) .
- Oxidation : Convert vinyl to carbonyl groups using PCC in DMF, enabling access to aldehyde derivatives for further functionalization .
- Radical Addition : Introduce alkyl/fluoroalkyl groups via light-mediated thiol-ene reactions .
Analytical Validation : - Monitor reactions by ¹H NMR for real-time tracking of vinyl group transformation .
- HRMS and single-crystal X-ray diffraction confirm structural modifications .
Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?
- Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., CYP51 for antifungal targets) .
- QSAR Modeling : Correlate substituent electronegativity (Cl, Br) with bioactivity using Hammett constants .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) to prioritize synthesizable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
